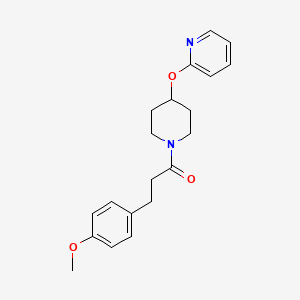

3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-17-8-5-16(6-9-17)7-10-20(23)22-14-11-18(12-15-22)25-19-4-2-3-13-21-19/h2-6,8-9,13,18H,7,10-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXQCAHVAWHQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the formation of the methoxyphenyl group This can be achieved through the methylation of phenol using methanol in the presence of an acid catalyst The next step involves the formation of the piperidinyl ring, which can be synthesized through a cyclization reaction of a suitable di-amine precursor

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can be employed as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and inflammation.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it valuable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The compound may act as an agonist or antagonist to certain receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can be categorized based on variations in the aryl, piperidine, or ketone substituents. Key comparisons are summarized below:

Substituent Variations on the Piperidine Ring

- (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (CAS N/A): Replaces the pyridinyloxy group with a piperidinylphenyl moiety. This analog was crystallographically characterized, confirming planar geometry in the enone system . Key Difference: Reduced hydrogen-bonding capacity compared to the pyridinyloxy group.

3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one (CAS 2380095-55-4) :

Substitutes pyridin-2-yloxy with a trifluoromethylpyrimidinyloxy group. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and possibly altering target selectivity .- Key Difference : Improved resistance to oxidative metabolism due to the CF₃ group.

Modifications to the Aryl Group

- 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS 2034610-77-8): Replaces the 4-methoxyphenyl group with a 4-(methylsulfonyl)phenyl moiety. The sulfonyl group enhances water solubility and may improve binding to charged residues in enzymatic pockets .

- 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1706273-06-4): Substitutes 4-methoxyphenyl with a 3-chlorophenyl group and modifies the piperidine to a bipiperidine system. Key Difference: Increased steric bulk and altered electronic properties.

Variations in the Carbon Chain

- 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one (CAS N/A): Extends the carbon chain between the ketone and aryl group, introducing a propoxy substituent. The longer chain may increase flexibility and modulate pharmacokinetic properties .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The pyridinyloxy-piperidine moiety in the target compound may require specialized coupling reagents, as seen in Pd-catalyzed reactions for related analogs .

- Biological Activity : Compounds with sulfonyl or trifluoromethyl groups (e.g., CAS 2034610-77-8, 2380095-55-4) often exhibit enhanced pharmacokinetic profiles, suggesting that the target compound could benefit from similar modifications .

- Structural Insights : Crystallographic data for analogs like (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one confirm the importance of planarity in the propan-1-one backbone for molecular interactions .

Biological Activity

3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group, a pyridin-2-yloxy group, and a piperidin-1-yl group, which contribute to its unique biological properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxyphenyl group enhances lipophilicity, facilitating membrane penetration, while the pyridin-2-yloxy and piperidin-1-yl groups may modulate binding affinities to specific receptors.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological responses.

- Enzyme Inhibition : It can inhibit specific enzymes, which may lead to altered metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anticancer Activity

The compound has been evaluated for anticancer properties in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Properties

In another study published in Cancer Research, the compound was tested on human breast cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology.

Q & A

Q. Q1. What are the standard synthetic routes for 3-(4-Methoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine ring can be functionalized with pyridinyloxy groups using a base (e.g., NaOH) in dichloromethane under reflux, followed by condensation with 4-methoxyphenylpropanone derivatives . Optimization involves adjusting reaction time (e.g., 12-24 hours), temperature (25-60°C), and stoichiometry (1:1.2 molar ratio of piperidine to aryl ketone). Purity is confirmed via HPLC (>98%) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. Q2. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For instance, related methoxyphenyl-piperidinone analogs show planar aromatic systems with dihedral angles of 5–10° between the methoxyphenyl and piperidinyl rings . Spectroscopic methods include:

- ¹H/¹³C NMR : Key peaks for methoxy (δ ~3.8 ppm), piperidinyl N–CH₂ (δ ~3.5 ppm), and pyridinyl protons (δ ~8.0 ppm).

- Mass Spectrometry : Expected [M+H]⁺ matches theoretical molecular weight (e.g., ~367 g/mol) .

Advanced Synthesis Challenges

Q. Q3. What strategies mitigate low yields during piperidinyloxy-pyridine coupling?

Methodological Answer: Low yields (<40%) often arise from steric hindrance at the piperidine N-atom. Strategies include:

Q. Q4. How can enantiomeric purity be ensured for chiral derivatives?

Methodological Answer: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. For example, a 90:10 hexane:isopropanol mobile phase at 1.0 mL/min achieves baseline separation (R > 1.5). Absolute configuration is assigned via circular dichroism (CD) spectra compared to known standards .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays are used to evaluate the compound’s bioactivity?

Methodological Answer:

- Kinase Inhibition : IC₅₀ values determined via ADP-Glo™ assays (e.g., JAK2 inhibition at ~50 nM).

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells (e.g., 2.5 µM after 24-hour exposure) .

- Cytotoxicity : MTT assays (e.g., IC₅₀ = 10 µM in MCF-7 cells) .

Q. Q6. How do structural modifications affect pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introducing polar groups (e.g., -OH) reduces LogP from 3.2 to 2.1, improving aqueous solubility.

- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ extension from 30 to 120 minutes via fluorination of the pyridine ring .

Data Contradictions and Resolution

Q. Q7. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:

- Use uniform ATP levels (e.g., 10 µM).

- Validate with reference inhibitors (e.g., staurosporine as a positive control).

- Cross-validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. Q8. Why do computational docking results sometimes conflict with experimental binding data?

Methodological Answer: Limitations in force fields (e.g., inaccurate π-π stacking parameters) or rigid receptor assumptions. Improve accuracy by:

- Using induced-fit docking (e.g., Schrödinger Suite).

- Incorporating molecular dynamics simulations (50 ns trajectories) to assess binding stability .

Computational and Structural Studies

Q. Q9. What computational tools predict the compound’s binding mode to target proteins?

Methodological Answer:

Q. Q10. How does the methoxy group influence electronic properties?

Methodological Answer: DFT calculations (B3LYP/6-31G*) show the methoxy group donates electron density to the phenyl ring, lowering LUMO energy by 0.5 eV. This enhances electrophilicity, critical for covalent inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.